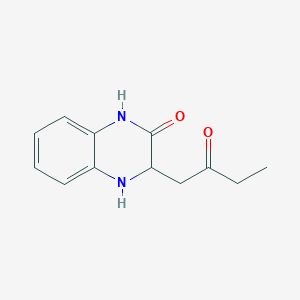![molecular formula C14H17Cl2N3 B14241780 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile CAS No. 486393-38-8](/img/structure/B14241780.png)
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile is a chemical compound known for its significant role in various scientific research fields. It is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorophenyl group and a butanenitrile chain. This compound is often used in pharmaceutical research and analytical testing due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .
化学反应分析
Types of Reactions
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and analytical testing.
Biology: In studies involving receptor binding and enzyme inhibition.
Medicine: As a reference standard in pharmaceutical research to ensure the quality and safety of medicines.
Industry: In the development and validation of analytical methods for detecting impurities in drug substances.
作用机制
The mechanism of action of 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butan-1-ol: This compound has a similar structure but with a hydroxyl group instead of a nitrile group.
7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one: Another related compound with a quinoline ring structure
Uniqueness
4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile is unique due to its specific combination of the piperazine ring, dichlorophenyl group, and butanenitrile chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
属性
CAS 编号 |
486393-38-8 |
|---|---|
分子式 |
C14H17Cl2N3 |
分子量 |
298.2 g/mol |
IUPAC 名称 |
4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butanenitrile |
InChI |
InChI=1S/C14H17Cl2N3/c15-12-4-3-5-13(14(12)16)19-10-8-18(9-11-19)7-2-1-6-17/h3-5H,1-2,7-11H2 |
InChI 键 |
VOTOVNUEASEEOS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCC#N)C2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


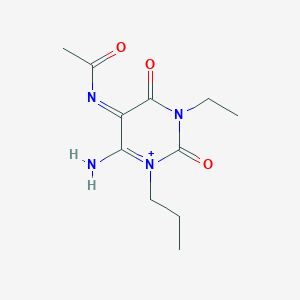
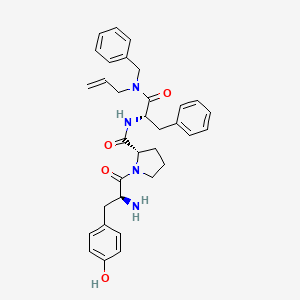
![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)


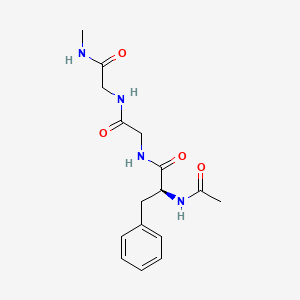
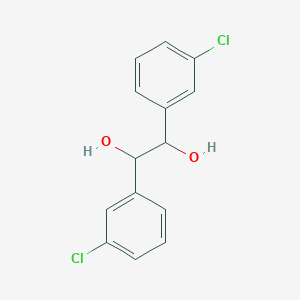
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)
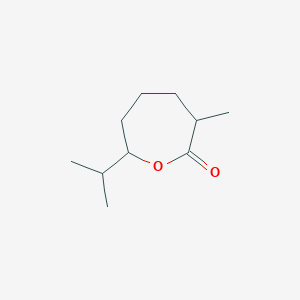
![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
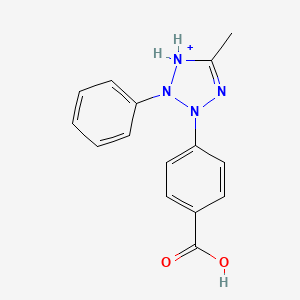
![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)
![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)
